molecular formula C9H6F3NO4 B13512762 2-Methyl-3-nitro-5-(trifluoromethyl)benzoic acid

2-Methyl-3-nitro-5-(trifluoromethyl)benzoic acid

Cat. No.: B13512762
M. Wt: 249.14 g/mol
InChI Key: MSPACDHXYLZNHB-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F3NO4 It is a derivative of benzoic acid, characterized by the presence of a methyl group, a nitro group, and a trifluoromethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitro-5-(trifluoromethyl)benzoic acid typically involves the nitration of 2-Methyl-5-(trifluoromethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated benzoic acids.

Scientific Research Applications

2-Methyl-3-nitro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitro-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.

Comparison with Similar Compounds

    3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the nitro and methyl groups.

    2-Methyl-5-(trifluoromethyl)benzoic acid: Similar structure but lacks the nitro group.

    3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups but lacks the nitro and methyl groups.

Uniqueness: 2-Methyl-3-nitro-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the nitro group enhances its reactivity, while the trifluoromethyl group increases its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6F3NO4

Molecular Weight

249.14 g/mol

IUPAC Name

2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H6F3NO4/c1-4-6(8(14)15)2-5(9(10,11)12)3-7(4)13(16)17/h2-3H,1H3,(H,14,15)

InChI Key

MSPACDHXYLZNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)O

Origin of Product

United States

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